molecular formula C9H8ClF3N4O3 B1437464 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea CAS No. 400087-73-2

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea

Cat. No. B1437464
M. Wt: 312.63 g/mol
InChI Key: WBZCGJHFUJVFBD-UHFFFAOYSA-N
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Description

“1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea” is a chemical compound with the CAS Number: 400087-73-2. It has a molecular weight of 312.64 . The compound is also known by its IUPAC name, N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}-N’-[(E)-(hydroxyimino)methyl]urea .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClF3N4O3/c10-6-1-5(9(11,12)13)2-14-7(6)3-20-17-8(18)15-4-16-19/h1-2H,3-4H2,(H2,15,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Synthesis of Pyrimidinones : The compound has been used in the synthesis of novel series of pyrimidinones, showcasing its utility in creating new chemical entities (Bonacorso, 2003).

  • Formation of Urea Derivatives : It's also involved in forming various urea derivatives, highlighting its versatility in chemical reactions and potential for creating diverse compounds (Feng, 2020).

Biological Activities

  • Antiproliferative Activity : Some derivatives of this compound have shown significant antiproliferative effects on cancer cell lines, indicating its potential in cancer research (Zhang et al., 2019).

  • Antimicrobial Properties : The compound and its derivatives have also been studied for antimicrobial activity, suggesting its use in developing new antimicrobial agents (Reddy et al., 2003).

Structural Studies

  • Crystal Structure Analysis : Studies have been conducted on the crystal structure of derivatives of this compound, contributing to our understanding of its chemical properties and potential applications (Li et al., 2006).

Environmental Impact

  • Soil Degradation Studies : Its degradation in soil has been examined, providing insights into its environmental impact and behavior (Morrica et al., 2001).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridines, such as the one in this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in pharmaceutical and veterinary products . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(E)-hydroxyiminomethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N4O3/c10-6-1-5(9(11,12)13)2-14-7(6)3-20-17-8(18)15-4-16-19/h1-2,4,19H,3H2,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZCGJHFUJVFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CONC(=O)NC=NO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)CONC(=O)N/C=N/O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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